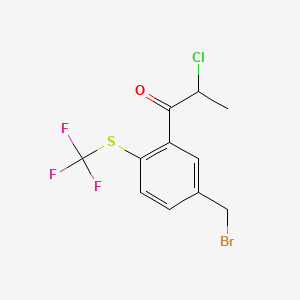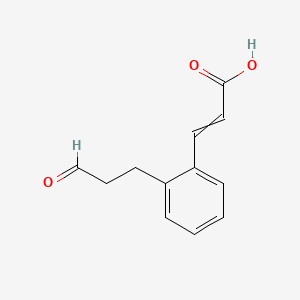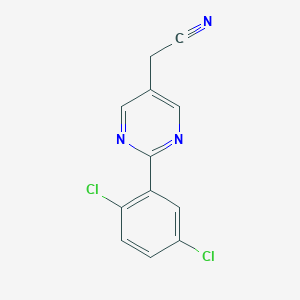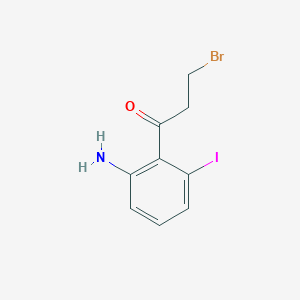
(E)-3-(4-iodophenyl)but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-iodophenyl)but-2-en-1-ol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-iodophenyl)but-2-en-1-ol can be achieved through several methods:
Heck Reaction: This involves the coupling of 4-iodobenzene with but-2-en-1-ol in the presence of a palladium catalyst and a base.
Grignard Reaction: The reaction of 4-iodobenzyl bromide with a Grignard reagent derived from but-2-en-1-ol.
Wittig Reaction: The reaction of 4-iodobenzaldehyde with a phosphonium ylide derived from but-2-en-1-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow reactors and the use of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-iodophenyl)but-2-en-1-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: H₂ with Pd/C or NaBH₄.
Substitution: Nucleophiles like NaOH, KCN, or amines.
Major Products
Oxidation: (E)-3-(4-iodophenyl)but-2-en-1-one.
Reduction: (E)-3-(4-iodophenyl)butan-1-ol.
Substitution: Various substituted phenylbutenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-iodophenyl)but-2-en-1-ol would depend on its specific application
Hydrogen bonding: Via the hydroxyl group.
π-π interactions: Between the phenyl ring and aromatic residues in proteins.
Covalent bonding: If the iodine atom is involved in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-bromophenyl)but-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.
(E)-3-(4-chlorophenyl)but-2-en-1-ol: Similar structure but with a chlorine atom instead of iodine.
(E)-3-(4-fluorophenyl)but-2-en-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (E)-3-(4-iodophenyl)but-2-en-1-ol makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C10H11IO |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H11IO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3 |
Clave InChI |
KYGKGXITSZRPHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)








